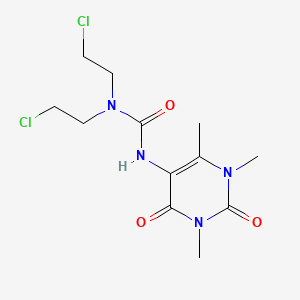
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea is a synthetic organic compound that features a urea backbone substituted with chloroethyl and trimethyl-dioxopyrimidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea typically involves the reaction of 1,3,4-trimethyl-2,6-dioxopyrimidin-5-amine with 1,1-bis(2-chloroethyl)urea. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a bis(2-aminoethyl) derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(2-chloroethyl)urea: Lacks the trimethyl-dioxopyrimidinyl group.
1,1-Bis(2-chloroethyl)-3-(2,6-dioxopyrimidin-5-yl)urea: Similar structure but without the trimethyl groups.
Uniqueness
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea is unique due to the presence of both chloroethyl and trimethyl-dioxopyrimidinyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
93042-74-1 |
|---|---|
Formule moléculaire |
C12H18Cl2N4O3 |
Poids moléculaire |
337.20 g/mol |
Nom IUPAC |
1,1-bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea |
InChI |
InChI=1S/C12H18Cl2N4O3/c1-8-9(10(19)17(3)12(21)16(8)2)15-11(20)18(6-4-13)7-5-14/h4-7H2,1-3H3,(H,15,20) |
Clé InChI |
UBTFJSPZLBHHLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1C)C)NC(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
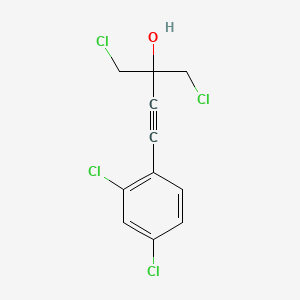
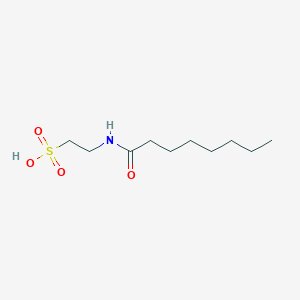
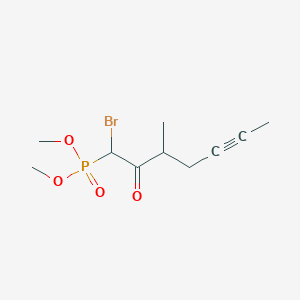
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
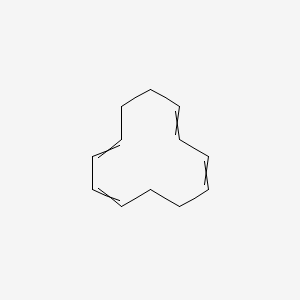
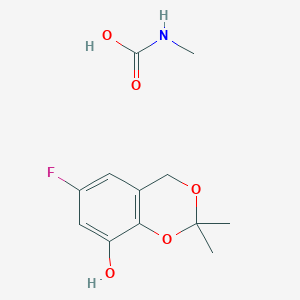
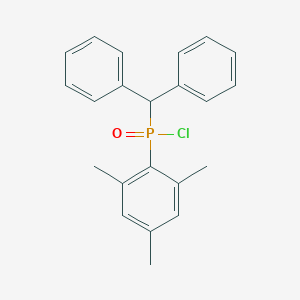
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
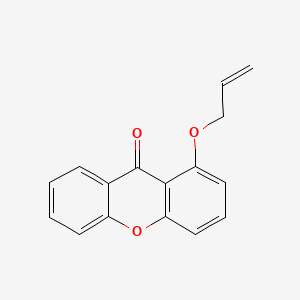
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)

